Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Lipophilicity Drug-likeness CNS permeability

Inconsistent purity of Boc-protected pyrrolidine esters disrupts multi-step CNS drug synthesis. This compound provides ≥96% purity, orthogonal Boc protection, and balanced XlogP 1.6 for reliable intermediate purification. Room-temperature shipping and bulk 100 kg availability at 99% purity streamline scale-up.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B7900511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H23NO4/c1-5-17-11(15)9-10-7-6-8-14(10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
InChIKeyISFYLIKYQATEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Synthetic Profile Overview


Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (CAS 118758‑56‑8), also known as N‑Boc‑pyrrolidine‑2‑acetic acid ethyl ester, belongs to the class of N‑Boc‑protected pyrrolidine acetic acid esters. With molecular formula C₁₃H₂₃NO₄ and molecular weight 257.33 g·mol⁻¹, this compound is a versatile synthetic intermediate employed in medicinal chemistry for constructing biologically active molecules, including phenanthroindolizidine alkaloids and GABA‑uptake inhibitors . Its computed topological polar surface area of 64.6 Ų and XlogP of 1.6 position it within the physicochemical space favourable for CNS drug discovery .

Synthetic intermediate for phenanthroindolizidine alkaloid construction and GABA-uptake inhibitor medicinal chemistry.
Physicochemical profile within reported CNS drug-likeness space (TPSA 64.6 Ų, XlogP 1.6).Computed values; may support CNS-lead optimization workflows.
99% purity at 100 kg scale reduces downstream purification in multi-step synthesis.

Why Generic Substitution Is Not Advisable


Although structurally related N‑Boc‑pyrrolidine‑2‑acetic acid derivatives share the same core scaffold, critical differences in ester chain length, protecting‑group status, and consequent physicochemical properties render them non‑interchangeable in multi‑step synthetic routes and biological screening cascades. Variations in lipophilicity (XlogP span of >4 log units between the free acid and the ethyl ester), conformational flexibility (rotatable bond count), and commercial purity levels can alter reaction kinetics, purification efficiency, and in vitro assay outcomes. The quantitative evidence presented below demonstrates why this specific compound must be selected over its closest analogs for applications requiring precisely controlled reactivity, solubility, and synthetic tractability.

Ester chain length
Ethyl ester vs methyl ester or free acid shifts lipophilicity (XlogP span >4 log units), which may alter reaction kinetics and purification efficiency in multi-step routes.
Protecting group mismatch
Boc-protected pyrrolidine ensures orthogonal deprotection; deprotected or differently protected analogs can compromise synthetic sequence compatibility.
Purity and logistics gap
Lower commercial purity (95–98%) or cold-chain shipping requirements of close analogs increase impurity risk and supply-chain complexity, potentially affecting assay reproducibility.

Quantitative Evidence Versus Closest Analogs


Lipophilicity Comparison

The target compound exhibits an XlogP of 1.6, placing it in the optimal range for oral bioavailability and CNS penetration (typically XlogP 1–3) . The methyl ester analog (CAS 813433‑68‑0) shows a higher XlogP of 1.89, indicating greater hydrophobicity . The free acid analog (CAS 194154‑91‑1) displays an XlogP of -2.40, making it substantially more hydrophilic and potentially limiting passive membrane diffusion [1]. The 0.29 log unit difference between the ethyl and methyl esters corresponds to an approximately 2-fold difference in partition coefficient, sufficient to alter pharmacokinetic profiles in in vivo studies.

Lipophilicity
Reported
XlogP 1.6
Balanced CNS drug-likeness context; intermediate between methyl ester (1.89) and free acid (-2.40).
Computed values; consistent methodology across analogs.
Lipophilicity Drug-likeness CNS permeability

Conformational Flexibility Impact

The target compound contains 7 rotatable bonds, providing greater conformational freedom compared to the methyl ester analog (estimated 6 rotatable bonds) and the deprotected ethyl ester (4 rotatable bonds) . The additional rotatable bond originates from the ethoxy substituent (-OCH₂CH₃ vs. -OCH₃ in the methyl ester), allowing extended side-chain conformations that may be critical for engaging distal binding pockets in target proteins. In the GABA uptake inhibitor series derived from 2-substituted pyrrolidine-2-yl-acetic acids, conformational flexibility of the ester side chain directly influenced mGAT1 and mGAT4 selectivity [1].

Rotatable Bonds
Class-level inference
7 bonds
Ethoxy side-chain provides +1 rotatable bond vs. methyl ester; may influence mGAT selectivity.
Conformational flexibility inferred from structure; SAR context in Ref [REFS-2].
Conformational flexibility Structure-activity relationship Ligand efficiency

Commercial Purity Attainment

The target compound is commercially available at 99% purity in 100 kg batches from verified suppliers, enabling direct use in multi-step synthesis without additional purification . In contrast, the methyl ester analog (CAS 813433‑68‑0) is typically offered at 95% to 98% purity , and the free acid analog (CAS 194154‑91‑1) at 95% to 97% purity . The 1–4% purity differential translates to proportionally lower impurity burdens – critical when the compound serves as a penultimate intermediate where impurities can cascade into final active pharmaceutical ingredients.

Commercial Purity
Data to verify
99% (100 kg scale)
Higher purity may reduce impurity-driven false positives in biological assays.
Vendor specifications; independent verification recommended.
Chemical purity Intermediate quality Scale-up

Storage and Shipping Convenience

The target compound is shipped at room temperature with storage recommended at 2–8 °C in a sealed, dry environment . In contrast, the free acid analog (1‑Boc‑2‑pyrrolidineacetic acid) requires storage at 2–8 °C with protection from light and is shipped on wet ice . The deprotected ethyl ester analog is sensitive to hydrolysis over time and typically requires storage at 2–8 °C with controlled humidity . The shelf-stable nature of the Boc-protected ethyl ester reduces logistics costs and the risk of compound degradation during transit, which is especially relevant for multi-site collaborative research programs.

Shipping & Storage
Reported
Ambient shipping, store 2–8 °C dry
No cold-chain requirement vs. wet ice for free acid analog; simplifies logistics.
Based on commercial datasheets; shelf-life under typical lab storage reported.
Storage stability Supply chain logistics Laboratory efficiency

Best Research and Industrial Application Scenarios


Phenanthroindolizidine Alkaloid Total Synthesis

This compound serves as a key building block in the highly convergent VOF₃-mediated oxidative aryl-alkene coupling strategy for constructing phenanthroindolizidine alkaloids such as tylocrebrine. The ethyl ester's balanced lipophilicity (XlogP 1.6) facilitates purification of intermediates, while the Boc protecting group ensures orthogonal deprotection during the multi-step sequence. The documented 99% commercial purity minimizes side reactions in the three consecutive C–C coupling steps reported by Niphakis and Georg (Org Lett, 2011) .

GABA Transporter Inhibitor Lead Optimization

The compound's 7 rotatable bonds and favorable CNS drug-likeness profile (XlogP 1.6, TPSA 64.6 Ų) make it an ideal precursor for synthesizing 2-substituted pyrrolidine-2-yl-acetic acid derivatives evaluated as GABA uptake inhibitors. The Steffan et al. (Bioorg Med Chem, 2015) SAR study demonstrated that subtle modifications to the ester side chain directly impact mGAT1/mGAT4 selectivity [1]; the ethyl ester's conformational flexibility may provide a distinct advantage over the more rigid methyl ester in exploring this chemical space.

Multi-Step Parallel Synthesis

The room-temperature shipping stability and suitability for large-scale use (100 kg batches available at 99% purity) position this compound as the preferred choice for automated parallel synthesis platforms. Unlike the free acid analog, which requires wet-ice shipping and light-protected storage , the Boc-protected ethyl ester can be directly dispensed and reacted without pre-treatment, significantly reducing cycle times in medicinal chemistry production lines.

Defined Physicochemical Gradients in SAR Studies

When building a congeneric series to probe lipophilicity-activity relationships, the ethyl ester (XlogP 1.6) provides an intermediate data point between the more hydrophobic methyl ester (XlogP 1.89) and the polar free acid (XlogP -2.40) . Using all three compounds in parallel allows researchers to deconvolute the contribution of ester chain length to target binding and ADME properties, making the ethyl ester an indispensable member of the analog set for rigorous SAR interpretation.

Application
Selection Property
Validation Focus
Phenanthroindolizidine alkaloid synthesis research
Orthogonal Boc protection; balanced lipophilicity
Convergent coupling efficiency; intermediate purity
GABA transporter inhibitor lead optimization
Conformational flexibility (rotatable bonds); CNS drug-likeness space
mGAT1/mGAT4 selectivity; ADME-property gradients
Multi-step parallel synthesis
Room-temperature stability; large-scale purity
Direct dispensing without pre-treatment; cycle-time reduction
Lipophilicity-activity SAR studies
Intermediate XlogP within ester analog series
Deconvoluting ester chain length vs. target binding and ADME
Quote Request

Request a Quote for Tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.